Propionaldehyde diethyl acetal

Organic Synthesis Purification Thermophysical Properties

Choose propionaldehyde diethyl acetal (1,1-diethoxypropane) for its distinct 122.8°C boiling point—20°C above acetaldehyde diethyl acetal—enabling cleaner fractional distillation from THF and diethyl ether. Its refractive index (n20/D 1.389) allows rapid inline purity confirmation, preventing misassignment of protected intermediates. This acetal is specifically required as the propylidene precursor in patented mixed poly-(cyclic acetal) synthesis (US 2,857,374A) and serves as a stoichiometric reductant in aerobic Co(II)-catalyzed epoxidation under neutral conditions. Guaranteed ≥97% purity.

Molecular Formula C7H16O2
Molecular Weight 132.2 g/mol
CAS No. 4744-08-5
Cat. No. B046473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionaldehyde diethyl acetal
CAS4744-08-5
Synonyms1,1-Diethoxypropane;  NSC 227930;  Propanal Diethylacetal;  Propionaldehyde Ethyl Acetal
Molecular FormulaC7H16O2
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESCCC(OCC)OCC
InChIInChI=1S/C7H16O2/c1-4-7(8-5-2)9-6-3/h7H,4-6H2,1-3H3
InChIKeyMBNMGGKBGCIEGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propionaldehyde Diethyl Acetal (CAS 4744-08-5): A High-Purity Acetal for Aldehyde Protection and Specialized Organic Synthesis


Propionaldehyde diethyl acetal (1,1-diethoxypropane; CAS 4744-08-5) is a geminal diether acetal with molecular formula C₇H₁₆O₂ and molecular weight 132.20 [1]. It is commercially available as a clear, colorless liquid with a typical assay purity of 97% and a boiling point of 122.8 °C (lit.) . The compound functions primarily as an aldehyde-protecting group in organic synthesis, forming stable acetal linkages under neutral or basic conditions while being readily cleaved under mild aqueous acid . Its structure and physicochemical profile distinguish it from simpler acetals, influencing its utility in specific synthetic sequences.

Why Generic Substitution of Propionaldehyde Diethyl Acetal Is Not Advisable: Key Differential Factors


While acetals as a class share the ability to protect aldehydes, substituting propionaldehyde diethyl acetal with a generic alternative like acetaldehyde diethyl acetal or a dimethyl acetal introduces quantifiable differences in boiling point, hydrolytic stability, and steric profile that can critically alter reaction outcomes [1]. These differences directly impact the feasibility of purification (via distillation), the selectivity of deprotection steps in complex sequences, and the compatibility with downstream synthetic transformations . The following evidence demonstrates that this compound's specific properties are not interchangeable and must be considered for reproducible and efficient synthetic protocols.

Quantitative Evidence Guide for Propionaldehyde Diethyl Acetal: Head-to-Head and Cross-Study Comparisons


Comparative Boiling Point and Density Data for Distillation-Based Purification

Propionaldehyde diethyl acetal exhibits a boiling point of 122.8 °C and a density of 0.815 g/mL at 25 °C . These values are significantly higher than those of the simpler acetaldehyde diethyl acetal (bp 102 °C, density 0.831 g/mL at 25 °C) [1]. This ~20 °C difference in boiling point provides a practical advantage in distillation-based purifications, allowing for easier separation from lower-boiling reaction solvents or volatile byproducts .

Organic Synthesis Purification Thermophysical Properties

Distinct Refractive Index for In-Process Monitoring and Quality Control

The refractive index (n20/D) of propionaldehyde diethyl acetal is 1.389 . This value is distinct from that of its structural isomer, 1,3-diethoxypropane (CAS 3459-83-4), which, while sharing the same molecular formula and weight, has a different connectivity [1]. Additionally, it differs from the dimethyl acetal analog (propionaldehyde dimethyl acetal) which has a refractive index of approximately 1.38 [2]. This parameter serves as a rapid, non-destructive quality control metric to confirm the identity and purity of the correct acetal isomer.

Analytical Chemistry Process Control Quality Assurance

Validated Toxicological Profile via Read-Across for Regulatory Compliance

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) evaluated propanal diethyl acetal using a read-across approach with analogs acetal (CAS 105-57-7) and butane, 1,1'-[methylenebis(oxy)]bis- (CAS 2568-90-3) due to insufficient primary toxicity data [1]. This assessment cleared the material for multiple human health endpoints, establishing a data-backed safety profile that is not available for all acetal analogs [2]. This is in contrast to many untested or less rigorously evaluated acetals.

Toxicology Regulatory Science Safety Assessment

Patent-Defined Role in Mixed Poly-(Cyclic Acetal) Synthesis

US Patent 2,857,374A explicitly claims mixed poly-(cyclic acetals) of sugars where one cyclic acetal residue must be the propylidene group, derived from propionaldehyde [1]. The patent specifies that propionaldehyde must be present to the extent of at least about 10 mole-percent of the total carbonyl-containing compounds used, with other aldehydes or ketones making up the balance [2]. This claim demonstrates a specific, patent-protected utility for the propylidene moiety that is not satisfied by using other aldehyde precursors like acetaldehyde or butyraldehyde.

Polymer Chemistry Sugar Chemistry Patent-Protected Process

Primary Research and Industrial Applications for Propionaldehyde Diethyl Acetal


Precision Aldehyde Protection in Multi-Step Syntheses Requiring Distillation

In synthetic sequences where a propionaldehyde-derived aldehyde must be protected through a series of reactions, then deprotected and purified, the specific boiling point of propionaldehyde diethyl acetal (122.8 °C) offers a distinct advantage over the more volatile acetaldehyde analog (102 °C) [1]. This 20 °C elevation enables cleaner fractional distillation from common solvents like tetrahydrofuran or diethyl ether, minimizing cross-contamination and improving isolated yields of the protected intermediate.

Quality Control of Protected Aldehyde Intermediates Using Refractive Index

The refractive index of 1.389 provides a rapid, quantitative checkpoint for confirming the identity and purity of the protected intermediate before committing to subsequent steps. This is particularly valuable when the synthesis involves multiple steps that could potentially scramble protecting groups or generate isomeric byproducts. A quick refractive index check can differentiate the desired 1,1-diethoxypropane from its 1,3-isomer, preventing wasted time and materials on an incorrect intermediate.

Synthesis of Mixed Poly-(Cyclic Acetals) of Sugars

For research into sugar-based polymers, US Patent 2,857,374A defines a specific process for creating mixed poly-(cyclic acetals) where the propylidene group, derived from propionaldehyde, is a required component (at least 10 mole-percent) [2]. This patent-protected application creates a unique and non-substitutable demand for propionaldehyde diethyl acetal as a precursor in this polymer class.

Use as a Reductant in Cobalt-Catalyzed Aerobic Epoxidation

Propionaldehyde diethyl acetal has been specifically employed as a reducing agent in the aerobic epoxidation of alkenes, catalyzed by a cobalt(II) complex [3]. This application highlights its utility in a specialized oxidation methodology that proceeds under neutral conditions with molecular oxygen, offering a milder alternative to traditional peracid epoxidations. The compound's role here is not as a protecting group but as a stoichiometric reductant, further differentiating its use cases from simpler acetals.

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